Methyl 4-((2-(dimethylamino)ethyl)(methyl)amino)benzoate
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Overview
Description
Methyl 4-((2-(dimethylamino)ethyl)(methyl)amino)benzoate is an organic compound with a complex structure that includes a benzoate ester and a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(dimethylamino)ethyl)(methyl)amino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(dimethylamino)ethyl)(methyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(dimethylamino)benzoic acid.
Reduction: Formation of 4-(dimethylamino)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagent used.
Scientific Research Applications
Methyl 4-((2-(dimethylamino)ethyl)(methyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-((2-(dimethylamino)ethyl)(methyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(dimethylamino)benzoate
- Ethyl 4-(dimethylamino)benzoate
- PRL-8-53 (Methyl 3-[2-(benzyl(methyl)amino)ethyl]benzoate)
Uniqueness
Methyl 4-((2-(dimethylamino)ethyl)(methyl)amino)benzoate is unique due to its specific structural features, such as the presence of both a dimethylamino group and a benzoate ester. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 4-[2-(dimethylamino)ethyl-methylamino]benzoate |
InChI |
InChI=1S/C13H20N2O2/c1-14(2)9-10-15(3)12-7-5-11(6-8-12)13(16)17-4/h5-8H,9-10H2,1-4H3 |
InChI Key |
ZKPHRAUCEJJAIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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